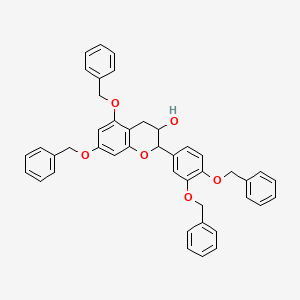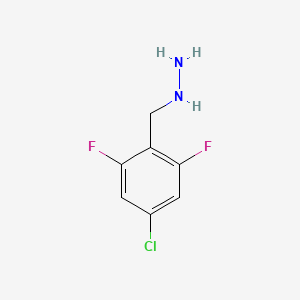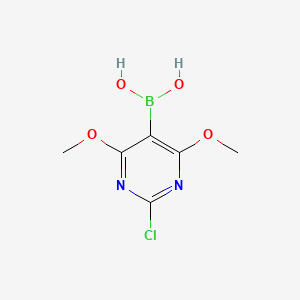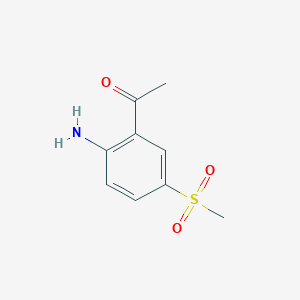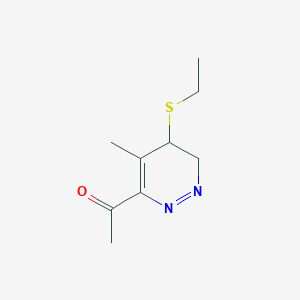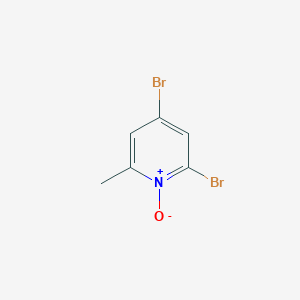
2,4-dibromo-6-methylpyridine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an oxide group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylpyridine 1-oxide typically involves the bromination of 6-methylpyridine followed by oxidation. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions. The subsequent oxidation step can be achieved using hydrogen peroxide or other oxidizing agents to form the 1-oxide group.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dibromo-6-methylpyridine 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production. Additionally, the implementation of purification techniques like recrystallization or chromatography is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,4-Dibromo-6-methylpyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired chemical transformation.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate are common oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can lead to further oxidized products.
科学研究应用
2,4-Dibromo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dibromo-6-methylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the oxide group can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
2,4-Dibromo-6-methylpyridine: Lacks the oxide group, which can affect its reactivity and applications.
2,4-Dibromo-6-methylpyridine 1-oxide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Uniqueness
2,4-Dibromo-6-methylpyridine 1-oxide is unique due to the presence of both bromine atoms and the oxide group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
属性
分子式 |
C6H5Br2NO |
|---|---|
分子量 |
266.92 g/mol |
IUPAC 名称 |
2,4-dibromo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO/c1-4-2-5(7)3-6(8)9(4)10/h2-3H,1H3 |
InChI 键 |
TUJCVHHVLAPVLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
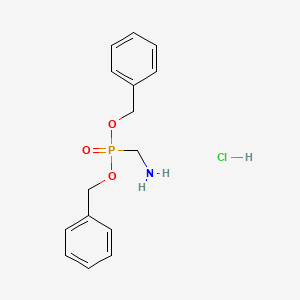
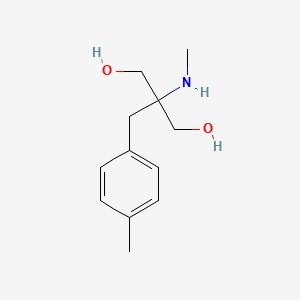
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
